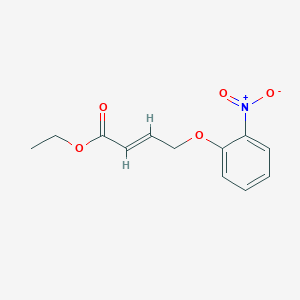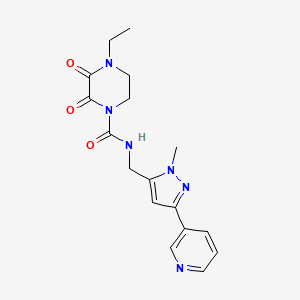![molecular formula C12H7ClN2OS2 B2926594 3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1154244-18-4](/img/structure/B2926594.png)
3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the thieno[3,2-d]pyrimidin-4(1H)-one class of compounds . These types of compounds are often studied for their potential biological activities, including anticancer properties .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving various reagents . The process typically involves careful control of reaction conditions to ensure the correct product is formed .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been found to exhibit interesting reactivity patterns .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups present would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(1H)-one exhibit potent antitumor activities. Specifically, a study by Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with different functional groups, revealing that the majority of these compounds displayed significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Microwave-assisted Synthesis
The compound has also been a focus in studies exploring efficient synthesis methods. For example, Hesse, Perspicace, and Kirsch (2007) reported the microwave-assisted synthesis of thieno[2,3-d]pyrimidin-4-ones, showcasing the method's efficiency in rapidly producing these compounds, which could be further modified for various research and pharmaceutical applications (Hesse, Perspicace, & Kirsch, 2007).
Quantum Chemical Calculations and Cytotoxic Activity
Further investigations into thieno[3,2-d]pyrimidin-4(1H)-one derivatives, such as the study by Kökbudak et al. (2020), have combined quantum chemical calculations with biological assays. This study synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and evaluated their cytotoxic activities against human liver (HepG2) and breast (MDA-MB-231) cancerous cell lines, integrating computational and experimental approaches to understand and optimize anticancer properties (Kökbudak et al., 2020).
Diverse Pharmacological Activities
The chemical structure of thieno[3,2-d]pyrimidin-4(1H)-one derivatives has been correlated with various pharmacological activities. Research has synthesized and tested these compounds for a range of activities, including antimicrobial, anti-HIV, anticancer, anti-inflammatory, and CNS depressant effects, demonstrating the compound's versatility and potential as a scaffold for developing new therapeutic agents (Mkrtchyan et al., 1998).
Wirkmechanismus
Target of Action
The compound, also known as 3-(3-chlorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, has been found to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression, leading to apoptosis (programmed cell death) within cells . The compound has also been found to suppress NF-κB and IL-6 activation, which are key players in the inflammatory response .
Biochemical Pathways
The compound’s action affects the cell cycle progression pathway, specifically the G1-S phase transition regulated by CDK2 . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been found to induce apoptosis in cells, as evidenced by the activation of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Additionally, the compound has displayed tumoricidal effects in in vivo cancer models .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOYMUARWXPFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)
![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)



